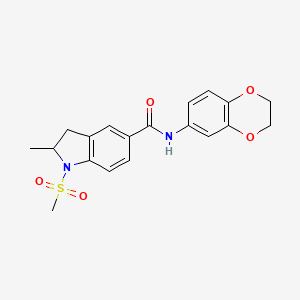

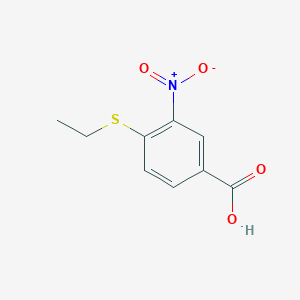

![molecular formula C22H17FN2S B4578463 5-(4-fluorophenyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole](/img/structure/B4578463.png)

5-(4-fluorophenyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole

Vue d'ensemble

Description

5-(4-fluorophenyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole is a compound of interest due to its unique structural characteristics and potential applications in various fields of chemistry and pharmacology. Although the specific compound has not been extensively studied, related imidazole derivatives have been explored for their chemical, physical, and biological properties.

Synthesis Analysis

The synthesis of imidazole derivatives typically involves the use of structure-activity relationships (SARs) to enhance certain characteristics such as bioavailability, metabolic stability, and pharmacological profiles. For example, the structural modification of imidazole derivatives has been focused on modulating lipophilicity to enhance in vivo potency and improve bioavailability (Mano et al., 2004).

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be analyzed using various techniques such as X-ray crystallography, NMR, and elemental analysis. These analyses help determine the geometric parameters, stability, and charge transfer within the compounds. For instance, a study on a similar imidazole derivative revealed its geometric parameters consistent with XRD data, highlighting the importance of molecular structure analysis (Jayashree et al., 2019).

Chemical Reactions and Properties

Imidazole derivatives engage in various chemical reactions, demonstrating a range of properties. For example, fluorescence studies have shown that imidazole derivatives can form complexes with proteins, indicative of their potential in biochemistry and drug development (Jayabharathi et al., 2012).

Physical Properties Analysis

The physical properties of imidazole derivatives, such as their crystalline structure and hydrogen bonding capabilities, are crucial for understanding their stability and interactions with other molecules. Crystallographic studies provide insights into the dihedral angles, planarity, and packing within the crystal structure, influencing the compound's physical behavior (Gayathri et al., 2010).

Chemical Properties Analysis

Imidazole derivatives exhibit various chemical properties, including antimicrobial and antifungal activities. These properties are often enhanced by structural modifications, such as halogenation, to improve their effectiveness against a range of pathogens (Menozzi et al., 2004).

Applications De Recherche Scientifique

Antitumor Activity

Research on compounds with structural similarities to "5-(4-fluorophenyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole" demonstrates significant potential in cancer treatment. For instance, the synthesis and biological evaluation of various substituted benzimidazoles have shown potent antiproliferative effects against breast cancer cell lines, highlighting their potential as a basis for developing more effective cancer therapeutics (Karthikeyan, Solomon, Lee, & Trivedi, 2017). Furthermore, fluorinated benzothiazoles have been investigated for their cytotoxicity in vitro, with certain derivatives exhibiting potent broad-spectrum antitumor activity, underscoring the impact of fluorination on enhancing biological activity (Hutchinson et al., 2001).

Anti-inflammatory and Analgesic Properties

Imidazole derivatives have been explored for their anti-inflammatory and analgesic effects. A study on the preparation and evaluation of 4,5-diaryl-2-(substituted thio)-1H-imidazoles and their derivatives demonstrated significant potency against inflammatory conditions, with some compounds outperforming standard drugs like phenylbutazone and indomethacin (Sharpe et al., 1985).

Fluorescent Properties and Sensing Applications

Compounds structurally related to "5-(4-fluorophenyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole" have been utilized as fluorescent materials and pH sensors. For instance, the spectral properties of novel Y-shaped fluorophores based on an imidazole ring have been examined, demonstrating their potential in developing advanced optical materials with applications ranging from bioimaging to sensing (Danko et al., 2012). Additionally, imidazo[4,5-a]pyridinium ions have been identified as highly emissive fluorophores, useful for pH sensing with dual emission pathways, indicating their versatility in environmental and biological sensing applications (Hutt et al., 2012).

Antimicrobial Activity

The antimicrobial properties of imidazole derivatives have also been documented. Novel derivatives synthesized via microwave-assisted synthesis have shown moderate activity against both gram-positive and gram-negative bacterial strains, suggesting their potential in developing new antibacterial agents (Darekar et al., 2020).

Propriétés

IUPAC Name |

5-(4-fluorophenyl)-2-(4-methylsulfanylphenyl)-4-phenyl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN2S/c1-26-19-13-9-17(10-14-19)22-24-20(15-5-3-2-4-6-15)21(25-22)16-7-11-18(23)12-8-16/h2-14H,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUVVTHLVPQUBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chlorophenoxy)-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4578381.png)

![N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4578387.png)

![methyl (4-{[(3-pyridinylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B4578409.png)

![3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4578411.png)

![4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide](/img/structure/B4578427.png)

![6-{4-[2-chloro-5-(trifluoromethyl)phenyl]-5-mercapto-4H-1,2,4-triazol-3-yl}-3(2H)-pyridazinone](/img/structure/B4578428.png)

![4-{[4-(2-thienylmethyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4578470.png)

![N-(4-chlorophenyl)-N'-[4-(pentyloxy)phenyl]urea](/img/structure/B4578471.png)

![7-[(pentafluorobenzyl)oxy]-3-(2-quinolinyl)-2H-chromen-2-one](/img/structure/B4578477.png)